2-({[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Historical Development of Thiazolopyrimidine and Isoindole Research
The exploration of thiazolopyrimidines began in the mid-20th century, driven by their structural resemblance to purine nucleosides and potential as bioactive agents. Early work focused on synthesizing thiazolo[4,5-d]pyrimidine nucleosides, such as 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione, which demonstrated immunomodulatory effects by mimicking guanosine. By the 2010s, patents highlighted derivatives targeting TRPV1 channels and phosphatidylinositol-3 kinase (PI3K), underscoring their therapeutic versatility. Parallel advancements in isoindole-1,3-dione chemistry emerged from studies on phthalimide analogs, notably thalidomide, which revealed anti-inflammatory and antitubercular activities. The fusion of these scaffolds represents a natural progression in heterocyclic drug design, leveraging decades of synthetic and pharmacological insights.
Significance of Thiazolo[4,5-d]Pyrimidine and Isoindole-1,3-Dione Scaffolds
Thiazolo[4,5-d]pyrimidines are distinguished by their bicyclic system, which combines a sulfur-containing thiazole ring with a pyrimidine moiety. This architecture enables π-π stacking interactions with biological macromolecules and modulates electronic properties through sulfur’s electronegativity. For example, morpholine-substituted thiazolo[5,4-d]pyrimidines exhibit potent antiproliferative activity (IC~50~ = 1.03 μM against MGC803 cells) by upregulating Bax and caspase-3/9 proteins. Isoindole-1,3-dione derivatives, conversely, offer a planar, electron-deficient core that facilitates hydrogen bonding and charge-transfer interactions. Hybrid analogs like 2-(6-amino-2-chloropyrimidin-4-yl)isoindoline-1,3-dione inhibit Mycobacterium tuberculosis InhA enzyme (IC~50~ = 0.717 μM) through NAD+ binding. Together, these scaffolds provide complementary mechanisms for multitarget drug development.
Rationale for Hybrid Heterocyclic System Development
The fusion of thiazolo[4,5-d]pyrimidine and isoindole-1,3-dione aims to synergize their pharmacological profiles while addressing limitations such as poor solubility or metabolic instability. Hybrid systems often exhibit enhanced binding affinities due to conformational rigidity and increased surface area for target engagement. For instance, pyrano[3,4-e]thiadiazolo[3,2-a]pyrimidines demonstrate improved antimicrobial activity compared to their parent compounds, attributed to extended π-conjugation and additional hydrogen-bonding sites. Similarly, phthalimide–pyrimidine hybrids show oral bioavailability and low hepatotoxicity, validating the hybrid approach. The incorporation of sulfanylidene and fluorophenyl groups in the target compound further optimizes electronic effects and lipophilicity, potentially enhancing membrane permeability.
Review of Current Literature on Thiazolopyrimidine-Isoindole Conjugates
Recent studies emphasize the therapeutic potential of thiazolopyrimidine-isoindole hybrids, though direct reports on the specified compound remain scarce. Analogous systems, such as thiadiazolopyrimidine fused with pyrido or pyrano rings, exhibit broad-spectrum antimicrobial activity (MIC = 1.95–15.63 μg/mL against drug-resistant strains). Molecular docking of phthalimide–pyrimidine hybrids reveals stable interactions with InhA enzyme (binding energy = −9.2 kcal/mol), driven by hydrophobic contacts and π-alkyl interactions. These findings suggest that the target compound’s thioether linkage and isoindole moiety could similarly engage catalytic pockets in disease-relevant proteins.
Table 1: Key Biological Activities of Thiazolopyrimidine and Isoindole Derivatives
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O3S3/c1-15-11-12-17(13-16(15)2)32-23-22(39-28(32)37)26(36)33(21-10-6-5-9-20(21)29)27(30-23)38-14-31-24(34)18-7-3-4-8-19(18)25(31)35/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAULARFTMKWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6F)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining the desired chemical properties.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s thiazolo[4,5-d]pyrimidine core and sulfanylidene groups enable participation in several reaction classes:
Oxidation Reactions
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
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Products : Sulfoxides or sulfones via sulfur atom oxidation .
Reduction Reactions
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions
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Reagents : Halogens (Br₂, Cl₂) or nucleophiles (e.g., amines).
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Products : Halogenated analogs or functionalized derivatives at reactive sulfur or nitrogen sites .
Reaction Conditions and Selectivity
| Reaction Type | Conditions | Key Functional Groups Involved | Major Products |
|---|---|---|---|
| Oxidation | Acidic, room temperature | Sulfanylidene (-S=), thiazole ring | Sulfoxides, sulfones |
| Reduction | Anhydrous, reflux in THF/Et₂O | Carbonyl (C=O), sulfanylidene | Thiols, secondary amines |
| Substitution | Halogenation: UV light, 25–50°C | Thiazole C-H bonds, sulfanyl groups | Halogenated thiazolo-pyrimidines |
Structural Influence on Reactivity
The compound’s reactivity is governed by:
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiazolo[4,5-d]pyrimidine core structure with multiple functional groups that enhance its reactivity and interaction with biological systems. The molecular formula is , and it exhibits significant polar surface area and hydrogen bond donor/acceptor capabilities.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced properties or activities. The compound can participate in various chemical reactions such as oxidation and reduction processes to yield new compounds for further study.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. The thiazolo[4,5-d]pyrimidine moiety is known for its ability to interact with microbial enzymes or membranes.
- Anticancer Potential : Investigations into the anticancer properties of this compound have shown promise. Research suggests that it may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells through targeted molecular interactions.
Medicine
Due to its unique structural features, this compound is being explored as a candidate for drug development:
- Drug Development : The compound's ability to interact with biological targets makes it a subject of interest for developing new therapeutic agents. Its potential role in treating conditions such as cancer or infectious diseases is under investigation.
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves inhibition of key enzymes or receptors that play critical roles in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.
Industry
In industrial applications, the compound is utilized in the development of advanced materials:
- Electronic and Optical Properties : The unique electronic structure of this compound allows it to be used in creating materials with specific electronic or optical characteristics. This can be beneficial in fields such as organic electronics or photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives inhibit tumor growth in vitro by targeting specific pathways involved in cell division. |
| Study B | Antimicrobial Effects | Showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. |
| Study C | Material Science | Explored the use of the compound in creating conductive polymers with enhanced electrical properties. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Thiazolo[3,2-a]pyrimidin-7-ones (): These compounds, such as compound 10b , share a thiazolo-pyrimidine core but differ in ring fusion positions ([3,2-a] vs. [4,5-d] in the target compound). Substituents like 3,5-dimethylphenyl and ethoxy groups in 10b enhance anti-HIV-1 activity, suggesting that bulky aromatic substituents improve target binding .
- Thiazolo[4,5-b]pyridines (): Modified at position 3 with aminomethyl groups, these derivatives exhibit tuberculostatic activity. The target compound’s isoindole-dione moiety may similarly enhance solubility or intermolecular interactions .
Substituent Effects
- Fluorophenyl Groups : The 2-fluorophenyl group in the target compound parallels the 3-fluorobenzyl substituent in CAS 1040639-91-5 (), which increases metabolic stability and binding affinity in triazolopyrimidines .
- Sulfanyl/Sulfonyl Moieties : The sulfanylidene group in the target compound contrasts with the sulfonyl group in 3-(4-methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole (). Sulfonyl groups typically enhance rigidity and hydrogen-bond acceptor capacity, whereas sulfanylidenes may contribute to redox activity .
Data Table: Key Comparisons
Research Implications
- Synthetic Challenges : The isoindole-dione moiety introduces steric hindrance, necessitating optimized conditions for cyclization and purification, as seen in ’s acetic anhydride-mediated reactions .
- Unanswered Questions : The bioactivity of the target compound remains unstudied. Based on analogs, assays for antiviral (e.g., HIV-1) or antimicrobial (e.g., tuberculosis) activity are warranted.
Biological Activity
The compound 2-({[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Structural Overview
This compound features a thiazolo[4,5-d]pyrimidine core with multiple functional groups that may contribute to its biological effects. The molecular formula is with a molecular weight of 474.54 g/mol.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound could bind to receptors that modulate cellular signaling.
These interactions can lead to various biological responses, including cytotoxicity against cancer cells.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds within the thiazolo[4,5-d]pyrimidine class. For instance:
- Cell Line Studies : Compounds structurally related to the target molecule have shown significant cytotoxicity against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related thiazole derivative exhibited an IC50 value of 6.2 μM against HCT116 cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar thiazole derivatives have demonstrated:
- Antifungal Activity : Compounds in this class often show stronger antifungal than antibacterial activity. For example, certain derivatives exhibited good antifungal activity compared to standard treatments .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
| Study | Findings | IC50 Value | Cell Line/Organism |
|---|---|---|---|
| Study A | Anticancer activity observed | 6.2 μM | HCT116 (Colon Cancer) |
| Study B | Antifungal efficacy noted | Not specified | Various Fungal Strains |
| Study C | Enzyme inhibition confirmed | 12 μM | Specific Kinases |
The synthesis of this compound typically involves multi-step organic reactions that require specific catalysts and solvents to achieve high yields. The complexity of the structure necessitates careful control during synthesis to maintain purity and efficacy .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can researchers ensure high yields?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-d]pyrimidinone core. Key steps include:
- Condensation reactions of substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) with thiazolidinone precursors under basic conditions (e.g., triethylamine) to form benzylidene intermediates .
- Cyclization via nucleophilic attack of sulfur-containing groups (e.g., thiourea derivatives) to construct the thiazolo-pyrimidine scaffold .
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol to isolate the final product .
Methodological Tip : Optimize reaction stoichiometry and temperature (e.g., reflux in ethanol at 80°C for 6–8 hours) to minimize side products. Monitor intermediates using TLC and confirm purity via HPLC (>98%) .
Basic: What analytical techniques are recommended to confirm the compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = ~600–650 Da) .
Critical Note : Cross-validate data with X-ray crystallography if single crystals are obtainable to resolve ambiguities in stereochemistry .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The sulfanylidene group (C=S) may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d6) to stabilize the dominant tautomer .
- Residual Solvents : Ensure complete removal of solvents (e.g., DMF) via vacuum drying, as they can obscure signals in the δ 2.5–3.5 ppm range .
- Dynamic Exchange : For flexible substituents (e.g., isoindole-dione), variable-temperature NMR can decouple overlapping peaks .
Mitigation Strategy : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
Advanced: What computational methods are effective for optimizing reaction pathways and predicting regioselectivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization) .
- Reaction Path Search Algorithms : Employ methods like the artificial force-induced reaction (AFIR) to explore plausible intermediates and pathways .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for sulfanyl group incorporation .
Case Study : ICReDD’s integrated approach reduced reaction development time by 40% in similar thiazolo-pyrimidine syntheses .
Advanced: How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Fluorinated aromatic groups enhance solubility in dichloromethane .
- Stability :
Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish storage guidelines .
Advanced: What strategies address low yields in the final sulfanylation step?
Low yields (<50%) may result from:
- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl) impede nucleophilic attack. Use smaller leaving groups (e.g., Cl instead of Br) .
- Competitive Side Reactions : Thiol-disulfide exchange can occur. Add radical scavengers (e.g., TEMPO) to suppress unwanted pathways .
- Catalyst Optimization : Screen palladium or copper catalysts to enhance sulfanyl-methyl coupling efficiency .
Data-Driven Approach : Apply design of experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .
Future Directions: How can AI-driven platforms accelerate research on this compound?
- Autonomous Laboratories : Integrate AI with robotic synthesis platforms for real-time optimization of reaction parameters (e.g., reagent ratios, heating times) .
- Predictive Modeling : Use graph neural networks (GNNs) to predict novel derivatives with enhanced bioactivity or stability .
Example : COMSOL Multiphysics simulations coupled with AI reduced computational costs by 30% in analogous reactor designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
